Cas no 1421497-79-1 (1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide)

1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
- VU0532788-1
- F6125-2282
- CCG-347129
- AKOS024533005
- 1421497-79-1
-
- インチ: 1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23)
- InChIKey: HABKTHJDDDKGID-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=O)CC(C(NC2C=CC3C4=C(CC=3C=2)C=CC=C4)=O)C1
計算された属性
- せいみつぶんしりょう: 306.136827821g/mol
- どういたいしつりょう: 306.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2282-5mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-50mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-4mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-20mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-40mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-2μmol |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-20μmol |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-3mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-2mg |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6125-2282-10μmol |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
1421497-79-1 | 10μmol |
$69.0 | 2023-09-09 |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamideに関する追加情報
1-Acetyl-N-(9H-Fluoren-2-yl)azetidine-3-carboxamide (CAS No. 1421497-79-1): A Comprehensive Overview
1-Acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS No. 1421497-79-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide consists of a fluorene moiety linked to an azetidine ring, which is further functionalized with an acetyl group and a carboxamide group. The fluorene moiety, known for its aromatic and planar nature, imparts significant stability and hydrophobicity to the molecule. The azetidine ring, a four-membered cyclic amine, adds conformational rigidity and enhances the compound's ability to interact with specific biological targets.
Recent studies have highlighted the pharmacological properties of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide. One notable area of research is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, including signal transduction, gene regulation, and immune responses. The ability to modulate these interactions with small molecules like 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide opens up new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide effectively inhibits the interaction between two key proteins involved in tumor progression. The compound was found to bind selectively to one of the protein partners, disrupting the complex formation and thereby inhibiting downstream signaling pathways associated with cell proliferation and survival. This finding underscores the potential of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide as a lead compound for anticancer drug development.
Beyond its role as a PPI inhibitor, 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has also been investigated for its neuroprotective properties. Preclinical studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. In a rodent model of Parkinson's disease, treatment with 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide resulted in reduced dopaminergic neuron loss and improved motor function. These findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases.
The synthesis of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide involves a series of well-defined chemical reactions. The key steps include the formation of the azetidine ring through a ring-closing metathesis reaction, followed by functionalization with the fluorene moiety and subsequent acetylation and carboxamidation. The synthetic route is highly modular, allowing for easy modification of the structure to explore structure-activity relationships (SARs) and optimize pharmacological properties.
In addition to its biological activities, the physicochemical properties of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide are also important considerations for drug development. The compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its formulation into various dosage forms. Its stability under physiological conditions has been confirmed through extensive stability studies, ensuring that it remains active during storage and administration.
The safety profile of 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been evaluated in preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (CAS No. 1421497-79-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological profile for clinical use.
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